Ethyl 3-bromo-4-oxopentanoate
CAS No.: 54260-84-3
Cat. No.: VC3852223
Molecular Formula: C7H11BrO3
Molecular Weight: 223.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54260-84-3 |
|---|---|
| Molecular Formula | C7H11BrO3 |
| Molecular Weight | 223.06 g/mol |
| IUPAC Name | ethyl 3-bromo-4-oxopentanoate |
| Standard InChI | InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 |
| Standard InChI Key | JMBHNRDFFCWPHT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C(=O)C)Br |
| Canonical SMILES | CCOC(=O)CC(C(=O)C)Br |
Introduction
Structural and Molecular Characteristics
Ethyl 3-bromo-4-oxopentanoate features a pentanoate backbone with a bromine atom at the third carbon and a ketone group at the fourth position. The ester functional group at the terminal carbon enhances its solubility in organic solvents, while the electron-withdrawing bromine and ketone groups dictate its reactivity. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 221.989151 Da |
| Topological Polar Surface Area | 43.37 Ų |
| LogP | 1.50 |
| Refractive Index | 1.468 |
The compound’s canonical SMILES (CCOC(=O)CC(=O)C(C)Br) and InChI Key (GRRGNEZVXPTAEH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Synthesis and Industrial Production
Patent-Based Synthesis
A 2014 patent by AbbVie Inc. details the synthesis of ethyl 3-bromo-4-oxopentanoate via bromination of ethyl 4-oxopentanoate. The reaction employs phosphorus tribromide () as a catalyst under anhydrous conditions to achieve regioselective bromination at the third carbon . Key parameters include:
-
Temperature: to room temperature
-
Solvent: Dichloromethane ()
-
Yield: ~70% after purification by vacuum distillation
Industrial-scale production utilizes continuous flow reactors to optimize heat transfer and minimize side reactions such as di-bromination or ester hydrolysis .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s vapor pressure of at indicates low volatility, making it suitable for long-term storage. Its thermal decomposition begins at , as evidenced by differential scanning calorimetry (DSC) exotherms .
Solubility and Reactivity
Ethyl 3-bromo-4-oxopentanoate is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but immiscible with water. The bromine atom acts as a leaving group in SN2 reactions, while the ketone participates in aldol condensations and Grignard additions .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The primary bromide undergoes SN2 mechanisms with amines and thiols, yielding substituted pentanoate derivatives. For example:
Polar aprotic solvents like dimethyl sulfoxide () accelerate substitution rates by stabilizing transition states .
Keto-Enol Tautomerism
The ketone group facilitates enolization under basic conditions, enabling Michael additions and Claisen condensations. For instance, reaction with ethyl acetoacetate forms a β-keto ester dimer:
Applications in Pharmaceutical Synthesis
Ethyl 3-bromo-4-oxopentanoate serves as a key intermediate in the synthesis of PPAR agonists, which regulate lipid metabolism and insulin sensitivity. In AbbVie’s patented route, the compound is alkylated with a thiazole moiety to form a potent agonist precursor . Additional applications include:
-
Anticancer Agents: Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling.
-
Antibiotics: Functionalization to β-lactam analogs.
| Parameter | Specification |
|---|---|
| Flash Point | |
| Storage Temperature | to |
| Incompatibilities | Strong oxidizers, bases |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to the compound’s irritant properties .
Comparative Analysis with Structural Isomers
Ethyl 3-bromo-4-oxopentanoate’s reactivity differs markedly from its isomer, ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6), due to divergent electronic environments:
| Reaction Type | Ethyl 3-Bromo-4-Oxopentanoate | Ethyl 4-Bromo-3-Oxopentanoate |
|---|---|---|
| SN2 Substitution | Faster (primary bromide) | Slower (secondary bromide) |
| Ketone Reduction | Selective to secondary alcohol | Over-reduction to alkane |
The 2014 AbbVie patent remains the primary reference for large-scale synthesis, though recent academic studies explore enantioselective reductions using chiral Ru catalysts (e.g., Ru(BINAP)) to access optically active intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume